molecular formula C12H18N2O B7509171 1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one

1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one

Cat. No. B7509171
M. Wt: 206.28 g/mol
InChI Key: DZPCKDYNQGWKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one, also known as Alpha-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is soluble in water and has a chemical formula of C13H17NO. α-PPP is a psychoactive substance that has been found to have effects similar to amphetamines and cocaine. The purpose of

Mechanism of Action

The mechanism of action of α-PPP is similar to that of other stimulant drugs. It works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, energy, and euphoria. It also works by blocking the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
α-PPP has been found to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. α-PPP has been found to have effects on the immune system, including the activation of immune cells and the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using α-PPP in lab experiments is that it is a synthetic substance, which allows for greater control over the purity and concentration of the substance. However, one limitation is that it is a psychoactive substance, which can lead to ethical concerns and safety issues.

Future Directions

There are a number of future directions for research on α-PPP. One area of interest is the development of new synthetic cathinones with improved pharmacological properties. Another area of interest is the investigation of the effects of α-PPP on different neurotransmitter systems and brain regions. Additionally, there is a need for further research on the long-term effects of α-PPP use and its potential for addiction.

Synthesis Methods

α-PPP can be synthesized through a variety of methods, including the Leuckart reaction, the Friedel-Crafts acylation reaction, and the reductive amination reaction. The Leuckart reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by the addition of pyrrolidine. The Friedel-Crafts acylation reaction involves the reaction of benzene with propionyl chloride, followed by the addition of pyrrolidine. The reductive amination reaction involves the reaction of phenylacetone with ammonia and sodium cyanoborohydride, followed by the addition of pyrrolidine.

Scientific Research Applications

α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. It has also been found to have anxiogenic effects and can increase anxiety in animals. α-PPP has been used in studies to investigate the effects of stimulant drugs on behavior and cognition.

properties

IUPAC Name

1-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-12(15)14-9-5-7-11(14)10-6-4-8-13(10)2/h4,6,8,11H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPCKDYNQGWKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2=CC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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